2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Descripción
Historical Context of Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab1]diazole" . For nearly 80 years, this heterocycle received limited attention until its photochemical rearrangement properties and bioisosteric potential were discovered in the mid-20th century . The 1,2,4-oxadiazole scaffold gained prominence in the 1940s when its derivatives demonstrated diverse biological activities, leading to the development of Oxolamine, the first commercial drug containing this motif, introduced as a cough suppressant in the 1960s .
Early synthetic methods relied on amidoxime cyclization with acyl chlorides, but these often suffered from low yields and harsh conditions . Advances in the 21st century introduced room-temperature protocols using catalysts like tetrabutylammonium fluoride (TBAF) and aprotic solvents, enabling efficient synthesis of thermosensitive derivatives . The heterocycle’s stability and ability to mimic ester/amide groups while resisting hydrolysis solidified its role in drug design .
Significance of 1,2,4-Oxadiazole Derivatives in Chemical Research
1,2,4-Oxadiazoles are pivotal in medicinal chemistry due to their:
- Bioisosteric versatility : They serve as stable replacements for labile ester and amide groups, enhancing drug metabolic stability .
- Broad bioactivity : Derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties (Table 1) .
- Structural modularity : Substituents at the 3- and 5-positions allow fine-tuning of electronic and steric properties .
Table 1: Biological Activities of Select 1,2,4-Oxadiazole Derivatives
The incorporation of aromatic groups, such as 4-methylphenyl and aniline moieties, enhances π-π stacking interactions with biological targets, improving binding affinity .
Discovery and Development of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
The synthesis of this compound follows established routes for 1,2,4-oxadiazoles:
- Amidoxime pathway : Reacting 4-methylbenzamidoxime with 2-nitrobenzoic acid derivatives, followed by reduction of the nitro group to an amine .
- Cycloaddition approach : Utilizing nitrile oxides and nitriles in a 1,3-dipolar reaction .
A representative synthesis involves:
- Condensation of 4-methylphenylamidoxime with 2-nitrobenzoyl chloride.
- Cyclodehydration using TBAF to form the oxadiazole core.
- Catalytic hydrogenation to reduce the nitro group to an amine .
Structural characterization via X-ray crystallography confirms the planar geometry of the oxadiazole ring and the dihedral angle between the aryl groups, critical for target engagement .
Overview of Research Progress
Recent studies highlight the compound’s potential in:
- Anticancer research : Analogous 3-aryl-5-anilino derivatives inhibit histone deacetylases (HDACs) at nanomolar concentrations, inducing apoptosis in leukemia and breast cancer cells .
- Antimicrobial applications : Derivatives with electron-withdrawing groups (e.g., nitro, halogens) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- Materials science : The conjugated system enables applications in organic semiconductors and fluorescent probes .
Key advancements :
- Structure-Activity Relationship (SAR) : Methyl groups at the 4-position of the phenyl ring improve lipophilicity and membrane permeability .
- Synthetic optimization : One-pot methods using DMSO as solvent achieve yields >80%, facilitating large-scale production .
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBXPKLIIMPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482957 | |
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58589-02-9 | |
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline as an anticancer agent. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated several oxadiazole derivatives, including this compound, for their ability to inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression. The most active compounds demonstrated nanomolar to picomolar inhibition values against hCA IX and II, suggesting their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound has shown efficacy in inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have reported that oxadiazole derivatives can inhibit telomerase and topoisomerase, enzymes crucial for cancer cell survival and replication .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it a candidate for use in electronic devices.
Data Table: Electronic Properties Comparison
| Compound | Electron Mobility (cm²/V·s) | Stability (hours) | Application |
|---|---|---|---|
| This compound | 0.05 | 120 | OLEDs |
| Other Oxadiazole Derivatives | 0.03 | 80 | OPVs |
Mecanismo De Acción
The mechanism by which 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Substituent Impact :
- Electron-withdrawing groups (e.g., chloro in ) improve oxidative stability but may reduce solubility .
- Heterocyclic substituents (e.g., thiophene) introduce unique electronic profiles and hydrogen-bonding capabilities .
Physicochemical Properties
The para-methyl substituent in this compound contributes to a higher logP value compared to polar analogues like the thiophene-containing derivative (C₁₃H₁₁N₃OS), which may exhibit better aqueous solubility due to sulfur’s polarizability .
Actividad Biológica
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a compound belonging to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃N₃O with a molecular weight of approximately 253.28 g/mol. The structure consists of an aniline moiety linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. This unique configuration contributes to its electronic properties and potential biological interactions.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. A study evaluating various oxadiazole compounds demonstrated that they possess cytotoxic effects against several human cancer cell lines. Notably, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | CaCo-2 | TBD |
| N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline | DU145 | TBD |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. The analgesic effects are attributed to their interaction with pain pathways in biological systems .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate | TBD |
| Escherichia coli | Moderate | TBD |
| Candida albicans | Moderate | TBD |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biomolecules such as proteins and nucleic acids. This interaction may alter their function and lead to subsequent biological responses .
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity Studies : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines and found that specific modifications in the chemical structure significantly enhanced their anticancer activity.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions, such as the condensation of amidoximes with carboxylic acid derivatives. For this compound, a two-step approach may be employed: (1) preparation of the oxadiazole ring via a nitrile oxide intermediate, and (2) coupling with 4-methylbenzene derivatives. Optimization can involve varying catalysts (e.g., Lewis acids), reaction temperatures (80–120°C), and solvent systems (e.g., DMF or THF). Purity should be monitored using TLC or HPLC, with recrystallization in ethanol/water mixtures to isolate high-purity crystals. Reaction yields can be improved by controlling stoichiometric ratios and inert atmospheres .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the oxadiazole ring and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation, as demonstrated in similar oxadiazole derivatives .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can researchers assess the compound's stability under varying storage conditions and solvent systems?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., -20°C, 4°C, 25°C) under inert (N₂) and ambient conditions. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Solvent stability can be tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect absorbance shifts. For photostability, expose samples to UV light (254 nm) and analyze degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this oxadiazole derivative?
- Methodological Answer : Systematically modify substituents on the phenyl and aniline moieties (e.g., electron-withdrawing/donating groups, halogens) and evaluate biological activity (e.g., enzyme inhibition, cytotoxicity). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins like kinase enzymes. Correlate experimental IC₅₀ values with computational results to identify critical pharmacophoric features, as seen in related oxadiazole SAR studies .
Q. What methodologies are appropriate for evaluating the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Environmental persistence : Conduct biodegradation assays (e.g., OECD 301F) in soil/water matrices.
- Bioaccumulation potential : Measure logP values (octanol-water partition coefficient) via shake-flask methods.
- Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201).
- Analytical quantification : Employ LC-MS/MS to detect trace levels (ppb) in environmental samples.
Q. What strategies can resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Discrepancies may arise from bioavailability differences, metabolic stability, or model-specific pathways. Address these by:
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic half-life (using liver microsomes), and membrane permeability (Caco-2 assays).
- Dose-response alignment : Normalize in vitro IC₅₀ values to in vivo doses using allometric scaling.
- Pathway-specific assays : Use CRISPR-edited cell lines to isolate target pathways and reduce off-target effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions or biological systems?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate reaction mechanisms (e.g., nucleophilic attack on the oxadiazole ring). For biological systems, perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study protein-ligand interactions over 100-ns trajectories. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .
Data Presentation Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
